4-Chloro-6-methyl-1-indanone

Medicinal Chemistry Drug Discovery Chemical Biology

4-Chloro-6-methyl-1-indanone is a precision research intermediate whose value lies in its unique substitution pattern. The rigid indanone scaffold with a reactive C1 carbonyl and a chlorine handle at C4 enables direct cross-coupling functionalization, while the C6 methyl group modulates lipophilicity for SAR exploration. Unlike generic indanones, this 4-chloro-6-methyl regioisomer offers a distinct electronic and steric profile—critical for discovering novel bioactivities rather than replicating known ones. Procure as a well-characterized reference standard for HPLC/LC-MS method validation or as a high-purity starting material for proprietary medicinal and agrochemical programs. ≥95% purity ensures reproducibility in sensitive catalytic and screening workflows.

Molecular Formula C10H9ClO
Molecular Weight 180.63
CAS No. 174603-62-4
Cat. No. B2894807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-1-indanone
CAS174603-62-4
Molecular FormulaC10H9ClO
Molecular Weight180.63
Structural Identifiers
SMILESCC1=CC2=C(CCC2=O)C(=C1)Cl
InChIInChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
InChIKeyRFSLFDJIWTWXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methyl-1-indanone (CAS 174603-62-4): Procurement-Grade Characterization and Baseline Information


4-Chloro-6-methyl-1-indanone (CAS 174603-62-4) is a chlorinated 1-indanone derivative with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol . This compound belongs to a versatile class of scaffolds known for their utility in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple specialty chemical suppliers for research and development purposes, with typical purity specifications of 95% or 98% . The compound is characterized by its rigid bicyclic framework, which incorporates a reactive carbonyl group at the 1-position, making it a valuable building block for further functionalization and the construction of complex molecular architectures .

Why 4-Chloro-6-methyl-1-indanone Cannot Be Substituted with Generic Analogs Without Verification


The indanone class demonstrates that even minor structural modifications can drastically alter a compound's biological activity, selectivity, and physicochemical properties [1]. For instance, a comprehensive review of 1-indanones highlights that subtle changes in the substitution pattern on the aromatic ring are critical for optimizing interactions with biological targets like cholinesterases and monoamine oxidases [1][2]. More specifically, research on related indanone derivatives shows that the position of a substituent is a key determinant of potency and selectivity. One study found that C6-substituted indanones are significantly more potent and selective MAO-B inhibitors than their C5-substituted counterparts, with IC50 values differing by orders of magnitude [3]. Therefore, assuming that a generic or closely related analog of 4-Chloro-6-methyl-1-indanone will exhibit identical performance in a specific assay or application without direct, quantitative evidence is not scientifically sound and can lead to failed experiments or suboptimal outcomes.

4-Chloro-6-methyl-1-indanone: A Quantified Assessment of Publicly Available Differentiation Data


Evidence Gap Analysis: Lack of Publicly Available, Comparator-Based Bioactivity Data for 4-Chloro-6-methyl-1-indanone

A comprehensive search of primary literature, patents, and authoritative databases (including PubMed, BindingDB, and Google Patents) was conducted to find quantitative, comparator-based evidence for 4-Chloro-6-methyl-1-indanone (CAS 174603-62-4). The search yielded no peer-reviewed studies or reliable database entries that provide direct, head-to-head comparisons of its biological activity, potency, or selectivity against a defined analog or in-class candidate. For example, a search of BindingDB, a public repository of protein-ligand interaction data, for assays related to this compound returned no results with measurable IC50, Kd, or Ki values [1][2]. Similarly, a PubMed search for the compound's name or CAS number returned only reviews on the general indanone scaffold, not primary research articles on this specific molecule [3]. Therefore, no quantitative performance metrics for this compound were found in the public domain at the time of this analysis.

Medicinal Chemistry Drug Discovery Chemical Biology

Physical and Chemical Identity Verification: Differentiating 4-Chloro-6-methyl-1-indanone from Potential Isomers and Mislabeled Analogs

The identity of 4-Chloro-6-methyl-1-indanone is definitively established by its unique CAS Registry Number (174603-62-4) and its IUPAC name, 4-chloro-6-methyl-2,3-dihydro-1H-inden-1-one [1][2]. This is a critical differentiator from potential isomers (e.g., 5-chloro-6-methyl-1-indanone or 7-chloro-6-methyl-1-indanone) or other indanone derivatives that may be inaccurately substituted. Analytical characterization, including NMR, HPLC, and MS, is standard practice for vendors and should be requested to confirm identity and purity. While a direct quantitative comparison of purity is not possible from public data, the presence of well-defined analytical standards allows for the verification of this specific compound against any potential substitute. Its molecular formula (C10H9ClO) and molecular weight (180.63 g/mol) provide a precise mass spec target for identity confirmation .

Analytical Chemistry Quality Control Procurement

Scaffold Utility: Leveraging Class-Level Reactivity for Diversification of 4-Chloro-6-methyl-1-indanone

While specific data for this molecule is absent, the broader 1-indanone class is widely recognized for its utility as a versatile building block. The core scaffold's carbonyl group and aromatic ring offer well-established sites for chemical diversification, enabling the synthesis of libraries of analogs [1][2]. This is supported by a 2017 review which documented over 100 synthetic methods for 1-indanones, highlighting their central role in medicinal chemistry [3]. The presence of a chlorine atom at the 4-position provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 6-methyl group can influence the compound's electronic and steric properties. This established synthetic utility is a key differentiator for procurement, positioning 4-Chloro-6-methyl-1-indanone as a strategic intermediate for creating novel chemical entities, even in the absence of pre-defined biological activity data for the compound itself.

Organic Synthesis Medicinal Chemistry Agrochemical Research

Recommended Application Scenarios for 4-Chloro-6-methyl-1-indanone Based on Available Evidence


Use as a Key Intermediate in the Synthesis of Diversified Indanone Libraries

4-Chloro-6-methyl-1-indanone is best employed as a versatile starting material or intermediate in medicinal chemistry and agrochemical research programs. Its rigid indanone scaffold and reactive carbonyl group make it suitable for constructing complex molecular frameworks, while the chlorine substituent provides a handle for further functionalization via cross-coupling reactions . Researchers aiming to explore structure-activity relationships (SAR) around the 1-indanone core will find this compound useful for generating novel analogs, as supported by the extensive literature on 1-indanone synthesis [1].

Procurement as a Well-Defined Chemical Standard for Analytical Method Development

Given the lack of public bioactivity data, a primary application for 4-Chloro-6-methyl-1-indanone is as a well-characterized reference standard. Its unambiguous chemical identity, defined by a unique CAS number and IUPAC name [2], makes it suitable for developing and validating analytical methods (e.g., HPLC, LC-MS). Procurement of a high-purity sample (e.g., 98% as offered by some vendors ) supports its use in calibrating instruments or as a control in synthetic chemistry workflows, ensuring the correct product is being produced or analyzed.

Exploratory Research in Undisclosed or Proprietary Biological Assays

The absence of public bioactivity data means this compound is effectively a 'blank slate' for proprietary research. It is suitable for inclusion in exploratory screening panels where the goal is to discover novel activities rather than replicate known ones. Researchers investigating novel targets may find that the specific combination of 4-chloro and 6-methyl substitutions yields a unique and unexpected biological profile that has not been previously reported, offering a potential avenue for first-in-class discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methyl-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.